molecular formula C21H23N3O3 B4738034 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide

Cat. No.: B4738034
M. Wt: 365.4 g/mol
InChI Key: RFIPTTSXHGHBFP-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide typically involves multiple steps One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors

    Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under suitable conditions.

    Introduction of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative.

    Formation of the acetamide moiety: The final step includes the acylation of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide moiety and exhibit similar chemical properties.

    1,2,4-Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring are structurally related and may have comparable biological activities.

Uniqueness

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide is unique due to the specific combination of functional groups it possesses

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(2)24(20(25)14-26-18-10-5-4-6-11-18)13-19-22-21(23-27-19)17-9-7-8-16(3)12-17/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIPTTSXHGHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide

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